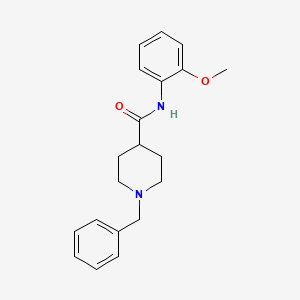
1-benzyl-N-(2-methoxyphenyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of "1-benzyl-N-(2-methoxyphenyl)-4-piperidinecarboxamide" derivatives often involves the incorporation of substituents that can significantly alter their biological activity. For instance, the synthesis and evaluation of anti-acetylcholinesterase activity of certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives showed that substituting the benzamide with a bulky moiety in the para position led to a substantial increase in activity (Sugimoto et al., 1990). The basic quality of the nitrogen atom of piperidine plays a crucial role in enhancing activity, indicating that the synthesis strategy significantly influences the compound's pharmacological potential.
Molecular Structure Analysis
Molecular structure analysis of benzyl-N-(2-methoxyphenyl)-4-piperidinecarboxamide derivatives reveals the importance of the spatial arrangement and electronic distribution within the molecule for its activity. A study on the molecular structural analysis and antioxidant activity of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide provided insights into the compound's geometrical parameters, electronic properties, and chemical reactivity through X-ray diffraction and DFT calculations (Demir et al., 2015). Such analyses are crucial for understanding the interactions of these compounds with biological targets.
Chemical Reactions and Properties
The chemical reactivity of "1-benzyl-N-(2-methoxyphenyl)-4-piperidinecarboxamide" derivatives can be influenced by various factors, including the presence of substituents and the compound's overall electronic structure. The synthesis and pharmacological evaluation of derivatives as potential antihypertensive agents highlighted the role of the isopropyl substituent at the benzylic position in exerting potent inhibitory activity against T-type Ca(2+) channels (Watanuki et al., 2011). These findings underscore the compound's versatile chemical properties, enabling its application in diverse therapeutic areas.
Physical Properties Analysis
The physical properties of "1-benzyl-N-(2-methoxyphenyl)-4-piperidinecarboxamide" derivatives, such as solubility, melting point, and stability, are essential for their development as pharmacological agents. While specific studies focusing solely on the physical properties of this compound were not identified in the provided literature, these properties are typically investigated during the early stages of drug development to ensure the compound's suitability for further pharmacological evaluation.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interaction with other chemical entities, are crucial for understanding the compound's behavior in biological systems. The synthesis and reactivity of 3-alkoxy- and 3-alkylthio-benzo[b]thiophen 1,1-dioxides with morpholine, piperidine, and pyrrolidine offer insights into the complex reactions these compounds can undergo, which may be relevant for derivatives of "1-benzyl-N-(2-methoxyphenyl)-4-piperidinecarboxamide" (Buggle et al., 1978).
Mécanisme D'action
Target of Action
The primary targets of 1-Benzyl-N-(2-Methoxyphenyl)-4-Piperidinecarboxamide are the α1D and α1A adrenoceptors . These receptors are part of the adrenergic system and play a crucial role in various physiological processes, including smooth muscle contraction and neurotransmitter release .
Mode of Action
This compound interacts with its targets by acting as an antagonist . It exhibits high subtype-selectivity to both α1D and α1A adrenoceptors (47.9- and 19.1- fold, respectively) with respect to α1B-AR . This means it binds to these receptors and blocks their activation, thereby inhibiting the physiological responses they mediate .
Biochemical Pathways
It has been shown to induce apoptosis in benign prostatic hyperplasia cells, an effect that is independent of its α1-adrenoceptor blocking activity . This suggests that it may affect pathways related to cell survival and death .
Result of Action
In both in vivo and in vitro studies, this compound has been shown to have a significant effect on cell viability and apoptosis . In vivo, it prevented the progression of rat prostatic hyperplasia by decreasing prostate weight and proliferation, shrinking prostate volume, and inducing prostate apoptosis . In vitro, it inhibited cell viability and induced apoptosis in a BPH-1 cell line .
Orientations Futures
Propriétés
IUPAC Name |
1-benzyl-N-(2-methoxyphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-24-19-10-6-5-9-18(19)21-20(23)17-11-13-22(14-12-17)15-16-7-3-2-4-8-16/h2-10,17H,11-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZDLPVAVLQUAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-chlorophenyl)-N-[4-(4-ethyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4437263.png)

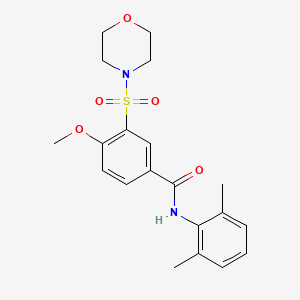
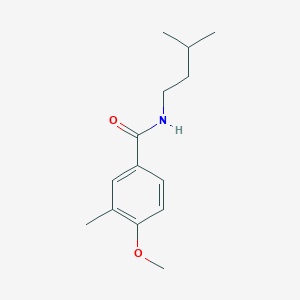

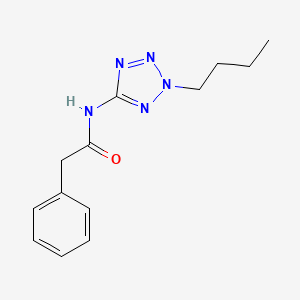
![2-{[2-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]thio}ethanol](/img/structure/B4437303.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4437311.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B4437321.png)
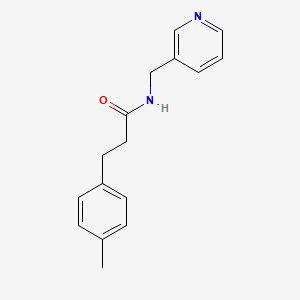

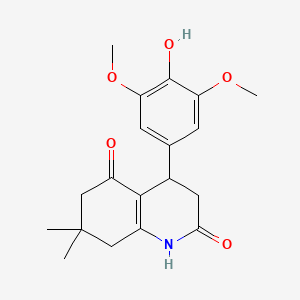
![1-(3-hydroxypropyl)-3,9-dimethyl-7-(2-methyl-2-propen-1-yl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4437359.png)